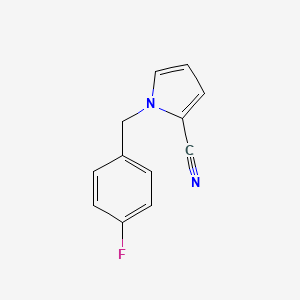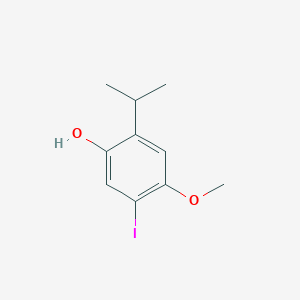
5-Iodo-2-isopropyl-4-methoxyphenol
Overview
Description
5-Iodo-2-isopropyl-4-methoxyphenol: is an organic compound with the molecular formula C10H13IO2 It is a phenolic compound characterized by the presence of an iodine atom, an isopropyl group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-isopropyl-4-methoxyphenol typically involves the iodination of 2-isopropyl-4-methoxyphenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Iodo-2-isopropyl-4-methoxyphenol can undergo oxidation reactions, where the phenolic hydroxyl group is oxidized to a quinone structure.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 2-isopropyl-4-methoxyphenol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of 2-isopropyl-4-methoxyphenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Iodo-2-isopropyl-4-methoxyphenol is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Its phenolic structure may exhibit antioxidant properties, making it a candidate for research in neuroprotective agents .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its iodine content makes it useful in the production of radiopaque agents for medical imaging .
Mechanism of Action
The mechanism by which 5-Iodo-2-isopropyl-4-methoxyphenol exerts its effects is primarily through its phenolic hydroxyl group. This group can participate in hydrogen bonding and electron donation, influencing various biochemical pathways. The iodine atom can also interact with biological molecules, potentially affecting enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
5-Iodo-2-methoxyphenol: Similar structure but lacks the isopropyl group.
4-Iodo-2-methoxyphenol: Similar structure but with the iodine atom in a different position.
2-Isopropyl-4-methoxyphenol: Lacks the iodine atom.
Uniqueness: 5-Iodo-2-isopropyl-4-methoxyphenol is unique due to the combination of its iodine atom, isopropyl group, and methoxy group. This combination imparts distinct chemical properties, such as increased molecular weight and potential for specific interactions with biological targets .
Properties
IUPAC Name |
5-iodo-4-methoxy-2-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IO2/c1-6(2)7-4-10(13-3)8(11)5-9(7)12/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGIWOUXRFMAFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1O)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Sodium 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B1387496.png)
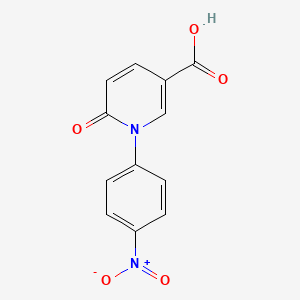
![1-[4-(Methylthio)benzyl]-1H-pyrrole-2-carbonitrile](/img/structure/B1387498.png)
![1-[2-(4-Methylphenyl)-2H-pyrazolo[4,3-d]pyrimidin-7-yl]piperidine-4-carboxylic acid](/img/structure/B1387500.png)
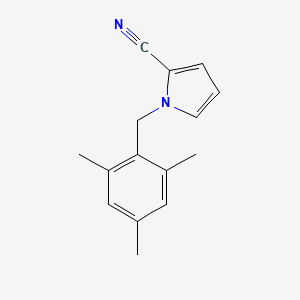
![Ethyl [(4-aminophenyl)(methyl)oxido-sulfanylidene]carbamate](/img/structure/B1387502.png)
![3-Bromo-N-(2,2-difluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1387503.png)

![1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1387510.png)
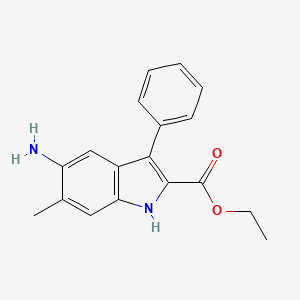
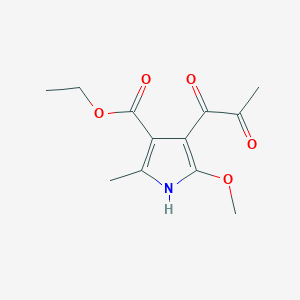
![{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl}acetic acid](/img/structure/B1387515.png)
![1-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B1387516.png)
